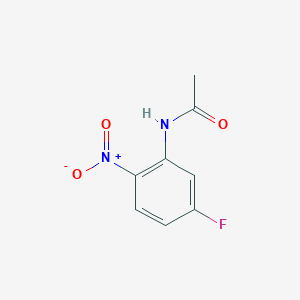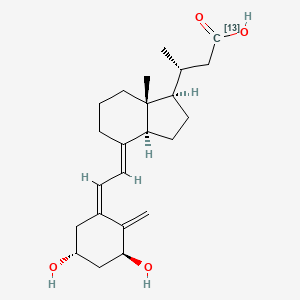
Fmoc-D-His(MBom)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-His(MBom)-OH is an amino acid derivative of the amino acid histidine that is widely used in peptide synthesis and other laboratory experiments. It is a versatile compound that has a wide range of applications in biochemistry and physiology. This compound is a derivative of histidine and is composed of a methylbenzyloxycarbonyl (MBom) group attached to the nitrogen atom of the histidine side chain. The MBom group increases the acidity of the histidine side chain by decreasing the pKa of the histidine side chain. This makes this compound a useful reagent for peptide synthesis and other laboratory experiments.
Mécanisme D'action
The mechanism of action of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is based on the fact that the this compound group decreases the pKa of the histidine side chain. This decreases the acidity of the histidine side chain, which makes it easier to study enzyme-substrate interactions and protein folding. Additionally, the this compound group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-D-His(this compound)-OH are largely dependent on the application in which it is used. In peptide synthesis, Fmoc-D-His(this compound)-OH can be used to synthesize peptides that contain histidine residues. In enzyme-substrate interactions, the this compound group can be used to decrease the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, the this compound group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is that it can be used to synthesize peptides that contain histidine residues. Additionally, the this compound group can be used to decrease the acidity of the histidine side chain, making it easier to study enzyme-substrate interactions and protein folding. The main limitation of Fmoc-D-His(this compound)-OH is that it is not suitable for use in all laboratory experiments, as the this compound group can interfere with the binding of other molecules to the histidine side chain.
Orientations Futures
There are a number of potential future directions for the use of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH. One potential direction is the development of new peptides that contain histidine residues and can be used in drug discovery and development. Additionally, the this compound group could be used to study the effects of different conformations on the folding of proteins. Another potential direction is the use of the this compound group to study the effects of different conformations on enzyme-substrate interactions. Additionally, the this compound group could be used to create peptide-based drugs that target specific disease states. Finally, the this compound group could be used to study the effects of different conformations on the binding of other molecules to the histidine side chain.
Méthodes De Synthèse
Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is synthesized using a two-step process. The first step involves the reaction of the amino acid histidine with the methylbenzyloxycarbonyl (this compound) group. This reaction is typically conducted in aqueous solution and requires the use of a base such as sodium hydroxide or potassium hydroxide. The this compound group is then attached to the nitrogen atom of the histidine side chain. The second step of the synthesis involves the attachment of the Fmoc group to the nitrogen atom of the histidine side chain. This is typically done using a coupling reagent such as N-hydroxybenzotriazole (HOBt).
Applications De Recherche Scientifique
Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH has a wide range of applications in scientific research. It is commonly used in peptide synthesis, as it allows for the synthesis of peptides that contain histidine residues. It is also used in the study of enzyme-substrate interactions, as the this compound group increases the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, Fmoc-D-His(this compound)-OH is used in the study of protein folding, as the this compound group can be used to introduce conformational constraints into proteins.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-15-21(31-18-33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOCFDPUIRQS-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), 90%](/img/structure/B6286248.png)






